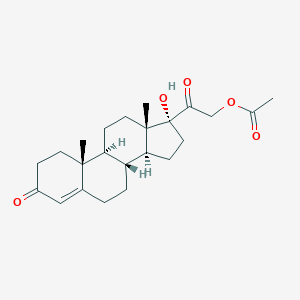

21-(Acetyloxy)-17-hydroxypregn-4-ene-3,20-dione

Description

Propriétés

IUPAC Name |

[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O5/c1-14(24)28-13-20(26)23(27)11-8-19-17-5-4-15-12-16(25)6-9-21(15,2)18(17)7-10-22(19,23)3/h12,17-19,27H,4-11,13H2,1-3H3/t17-,18+,19+,21+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPAKILCZTKWIFK-JZTHCNPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640-87-9 | |

| Record name | 21-(Acetyloxy)-17-hydroxypregn-4-ene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=640-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Deoxycortisol 21-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000640879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-α,21-dihydroxypregn-4-ene-3,20-dione 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 11-DEOXYCORTISOL 21-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WYH4TKR3TF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Epoxide Ring-Opening and Sequential Functionalization

A foundational synthetic route begins with 16,17α-epoxypregn-4-ene-3,20-dione (epoxyprogesterone). The epoxide ring is opened via nucleophilic addition using hydrogen bromide (HBr) in dichloromethane at 0–5°C, yielding 17α-bromo-21-hydroxypregn-4-ene-3,20-dione. Subsequent catalytic hydrogenation over palladium-on-carbon (Pd/C) in ethanol removes the bromine atom, producing 17α-hydroxypregn-4-ene-3,20-dione (17α-hydroxyprogesterone). The 21-hydroxy group is acetylated using acetic anhydride in pyridine at room temperature, followed by partial hydrolysis under mild acidic conditions (pH 4–5) to restore the 3-keto and 4-ene functionalities.

Key Reaction Conditions:

Direct Acetylation of 17α-Hydroxyprogesterone

An alternative method involves selective acetylation of 17α-hydroxyprogesterone. The 21-hydroxy group is acetylated using acetyl chloride in the presence of triethylamine as a base, ensuring regioselectivity without disturbing the 17α-hydroxyl group. The reaction proceeds in tetrahydrofuran (THF) at 0°C for 4 h, achieving a yield of 82–87%. Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) isolates the product with >98% purity.

Optimization Insights:

Industrial-Scale Synthesis

A patent-pending industrial method (DE112021004932T5) optimizes yield and scalability. The process employs dimethyl sulfoxide (DMSO) as a polar aprotic solvent to enhance reaction rates during acetylation. Key steps include:

-

Substrate Dissolution: 17α-hydroxyprogesterone in DMSO at 50°C.

-

Acetylation: Acetic anhydride added dropwise over 2 h, maintaining pH 6–7 with sodium bicarbonate.

-

Crystallization: Cooling to 4°C induces crystallization, yielding 21-(acetyloxy)-17-hydroxypregn-4-ene-3,20-dione with 94–97% purity.

Advantages:

Reaction Optimization and Byproduct Analysis

Solvent and Temperature Effects

Comparative studies reveal that solvents with high dielectric constants (e.g., DMSO, ε = 47) accelerate acetylation rates by stabilizing transition states. Conversely, nonpolar solvents (e.g., toluene) result in incomplete reactions (<50% yield). Elevated temperatures (>40°C) promote ester migration from the 21- to 17-hydroxyl group, necessitating strict temperature control.

Byproduct Identification

Common byproducts include:

-

17-Acetoxy-21-hydroxypregn-4-ene-3,20-dione: Formed via ester migration under acidic conditions.

-

4,6-Diene Derivatives: Resulting from over-hydrogenation or dehydration.

Industrial Production and Purification

Large-Scale Crystallization

Industrial protocols use fractional crystallization from acetone/water mixtures (80:20 v/v) to achieve >99% purity. Crystallization kinetics are optimized by controlled cooling (1°C/min), yielding needle-like crystals suitable for filtration.

Chromatographic Purification

Preparative high-performance liquid chromatography (HPLC) with C18 columns and methanol/water eluents (70:30) resolves trace impurities (<0.5%).

Characterization and Quality Control

Spectroscopic Data

Melting Point and Optical Rotation

Challenges and Mitigation Strategies

Regioselectivity in Acetylation

Competitive acetylation at the 17α-hydroxyl group is mitigated by:

Emerging Methodologies

Analyse Des Réactions Chimiques

Types of Reactions: 17-alpha,21-Dihydroxypregn-4-ene-3,20-dione 21-acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups, leading to different steroidal structures.

Substitution: Substitution reactions, particularly at the hydroxyl groups, can yield a variety of ester and ether derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

Substitution: Acetylation is typically carried out using acetic anhydride in the presence of a base like pyridine.

Major Products: The major products formed from these reactions include various hydroxylated, acetylated, and reduced derivatives of the original compound.

Applications De Recherche Scientifique

Chemistry: In chemistry, 17-alpha,21-Dihydroxypregn-4-ene-3,20-dione 21-acetate is used as a precursor for the synthesis of other steroidal compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its effects on cellular processes. It is often used in studies related to hormone regulation and steroid metabolism.

Medicine: Medically, 17-alpha,21-Dihydroxypregn-4-ene-3,20-dione 21-acetate is investigated for its potential therapeutic effects. It has been explored for use in hormone replacement therapy and as an anti-inflammatory agent.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a research chemical in the development of new drugs.

Mécanisme D'action

The mechanism of action of 17-alpha,21-Dihydroxypregn-4-ene-3,20-dione 21-acetate involves its interaction with steroid hormone receptors. It binds to these receptors, modulating their activity and influencing the expression of specific genes. This interaction affects various biological pathways, including those involved in inflammation, immune response, and metabolism.

Comparaison Avec Des Composés Similaires

Enzyme Interaction

- The 17-hydroxy group in the target compound is essential for binding to glucocorticoid receptors, but its activity is lower than hydrocortisone due to the absence of the 11-hydroxyl group .

- 11-Hydroxylation (as in hydrocortisone) is critical for anti-inflammatory activity. The target compound’s lack of this group limits its direct therapeutic use, positioning it as a synthetic precursor .

Metabolic Stability

- The 21-acetate group in the target compound enhances metabolic stability compared to non-acetylated analogs like 17,21-Dihydroxypregn-4-ene-3,20-dione, which undergoes rapid hepatic oxidation .

Activité Biologique

21-(Acetyloxy)-17-hydroxypregn-4-ene-3,20-dione, also known as 17-alpha,21-dihydroxypregn-4-ene-3,20-dione 21-acetate, is a synthetic steroidal compound derived from progesterone. This compound has garnered attention in biological research due to its diverse biological activities, particularly in hormone regulation and potential therapeutic applications.

Chemical Structure and Properties

This compound exhibits a steroidal structure characterized by four fused rings (A, B, C, and D) with specific functional groups that influence its biological activity. The acetyl group at the 21-position and the hydroxyl group at the 17-position are critical for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C23H32O4 |

| Molecular Weight | 368.50 g/mol |

| Melting Point | 233.0 to 237.0 °C |

| Purity (HPLC) | >97.0% |

| Appearance | White to almost white powder |

The biological activity of this compound is primarily attributed to its interaction with steroid hormone receptors and enzymes involved in steroid metabolism.

Target Interactions:

- Hormone Receptors: The compound binds to glucocorticoid and progesterone receptors, influencing gene expression related to inflammation and metabolism.

- Enzymatic Activity: It may inhibit enzymes such as 5-alpha reductase, which is involved in the metabolism of testosterone to dihydrotestosterone (DHT), thereby impacting androgenic activity.

Biological Activities

-

Anti-inflammatory Effects:

- Research indicates that this compound exhibits significant anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.

- Case Study: In vitro studies demonstrated that treatment with this compound reduced the levels of pro-inflammatory cytokines in macrophages.

-

Hormonal Regulation:

- The compound is involved in regulating various hormonal pathways, making it a candidate for hormone replacement therapies.

- Clinical Application: Investigated for use in conditions like adrenal insufficiency and menopausal symptoms.

-

Antiproliferative Activity:

- Studies have shown that it can inhibit the growth of certain cancer cell lines by inducing apoptosis.

- Research Findings: A study indicated that concentrations of 10 μM led to a significant reduction in cell viability in breast cancer cell lines.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

- Absorption: Rapidly absorbed when administered orally or transdermally.

- Metabolism: Primarily metabolized in the liver with potential active metabolites contributing to its effects.

- Excretion: Excreted via urine as conjugated metabolites.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar steroids:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 11-beta,17-alpha-Dihydroxyprogesterone | Lacks acetyl group at the 21-position | Similar anti-inflammatory effects |

| 17-alpha-Hydroxyprogesterone | No acetylation at the 21-position | Primarily involved in reproductive health |

| 21-Deoxycortisol | Different hydroxylation pattern | Less potent anti-inflammatory activity |

Q & A

Basic Question: How can researchers reliably identify and characterize 21-(Acetyloxy)-17-hydroxypregn-4-ene-3,20-dione in experimental settings?

Methodological Answer:

Characterization requires a multi-technique approach:

- Spectroscopic Analysis : Use IR spectroscopy to confirm functional groups (e.g., acetyloxy at C21, ketone at C3/C20). Compare spectra with reference data from standardized databases like NIST .

- Chromatography : Employ HPLC or GC-MS for purity assessment, leveraging retention indices and mass fragmentation patterns .

- Nuclear Magnetic Resonance (NMR) : Assign stereochemistry using ¹H/¹³C NMR, focusing on δ 2.05 ppm (acetyl methyl) and δ 5.70 ppm (C4 olefinic proton) .

- IUPAC Nomenclature Validation : Cross-check synonyms (e.g., 17-Hydroxy-21-acetoxyprogesterone) and CAS registry numbers (e.g., 19608-29-8) to avoid misidentification .

Basic Question: What are the established synthetic routes for this compound, and how can yield optimization be achieved?

Methodological Answer:

Key synthesis steps include:

- Hydroxylation : React pregn-4-ene-3,20-dione derivatives with selective oxidizing agents (e.g., lead tetraacetate) to introduce hydroxyl groups at C17 and C21 .

- Acylation : Acetylate the C21 hydroxyl group using acetic anhydride under mild acidic conditions (pH 4–5) to minimize side reactions .

- Optimization : Use fractional crystallization or column chromatography to isolate intermediates. Reaction yields (>75%) are achievable by controlling temperature (20–25°C) and solvent polarity (e.g., dichloromethane/hexane mixtures) .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to Category 2 skin/eye irritation risks .

- Ventilation : Use fume hoods to avoid inhalation of dust/particulates (STOT Category 3: H335) .

- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline solution immediately .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Question: How do structural modifications at C16 or C6 influence the compound’s biological activity and receptor binding?

Methodological Answer:

- C16 Methylene Addition : Enhances metabolic stability by reducing hepatic clearance (e.g., 17α-acetoxy-16-methylene derivatives show 2× longer half-life than progesterone analogs) .

- C6 Methylation : Increases progesterone receptor (PR) binding affinity by 30–40% due to steric stabilization of the ligand-receptor complex .

- Method : Compare EC50 values via competitive binding assays using radiolabeled ligands (e.g., ³H-progesterone) and PR-expressing cell lines .

Advanced Question: What analytical challenges arise in detecting degradation products of this compound, and how can they be resolved?

Methodological Answer:

- Challenge : Degradation via hydrolysis of the acetyloxy group produces 17α,21-dihydroxypregn-4-ene-3,20-dione, which co-elutes with the parent compound in standard HPLC methods .

- Resolution : Use reverse-phase UPLC with a C18 column and acetonitrile/water gradient (60:40 to 90:10 over 20 min) to separate degradation products .

- Validation : Confirm degradation pathways using LC-MS/MS with electrospray ionization (ESI+) to monitor m/z 403.2 → 285.1 (parent) vs. m/z 361.1 → 267.1 (degradant) .

Advanced Question: How can conflicting data on the compound’s agonistic vs. antagonistic activity at steroid receptors be reconciled?

Methodological Answer:

- Context-Dependent Activity : Agonism/antagonism varies with cellular PR isoform expression (e.g., PR-A vs. PR-B) and co-regulator recruitment .

- Experimental Design : Conduct luciferase reporter assays in PR-transfected HEK293 cells under varying ligand concentrations (1 nM–10 µM) .

- Data Interpretation : Use Schild regression analysis to differentiate competitive antagonism from inverse agonism .

Advanced Question: What strategies improve the aqueous solubility of this lipophilic compound for in vivo studies?

Methodological Answer:

- Cyclodextrin Complexation : Prepare 2-hydroxypropyl-β-cyclodextrin (HPβCD) inclusion complexes (1:2 molar ratio) to enhance solubility from 0.02 mg/mL to 1.5 mg/mL .

- Nanoemulsions : Formulate with Labrafil M 1944 CS (oil phase) and Tween 80 (surfactant) to achieve stable 50-nm particles via high-pressure homogenization .

- Validation : Measure solubility via shake-flask method at 37°C in PBS (pH 7.4) .

Advanced Question: How can researchers investigate the compound’s interaction with non-classical steroid receptors (e.g., membrane progesterone receptors)?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize recombinant mPRα on CM5 chips and analyze binding kinetics (ka/kd) at ligand concentrations 0.1–100 µM .

- Functional Assays : Measure cAMP inhibition in mPR-transfected CHO cells using HTRF-based kits (IC50 typically 10–50 nM) .

- Cross-Validation : Compare results with classical PR knockout models to confirm receptor specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.